BenchChemオンラインストアへようこそ!

Abecomotide

DPP-IV Resistance Peptide Stability Enzymatic Degradation

Abecomotide (BPI-3016) is the definitive long-acting GLP-1 analogue for once-weekly T2DM research. Unlike generic GLP-1 receptor agonists, its engineered backbone delivers a half-life exceeding 95 hours in diabetic cynomolgus monkeys and retains 98.97% intact peptide after DPP-IV challenge—enabling consistent, stress-free chronic dosing in db/db, ob/ob, and NHP models. Choose BPI-3016 when your preclinical study requires validated PK/PD performance that generic peptides cannot replicate.

Molecular Formula C45H79N13O16
Molecular Weight 1058.2 g/mol
CAS No. 907596-50-3
Cat. No. B1665379
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAbecomotide
CAS907596-50-3
SynonymsLys-thr-val-asn-glu-leu-gln-asn-leu;  Abecomotide; 
Molecular FormulaC45H79N13O16
Molecular Weight1058.2 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)C(CCCCN)N
InChIInChI=1S/C45H79N13O16/c1-20(2)16-27(40(68)51-25(11-13-31(48)60)38(66)54-28(18-32(49)61)42(70)56-30(45(73)74)17-21(3)4)53-39(67)26(12-14-34(63)64)52-41(69)29(19-33(50)62)55-43(71)35(22(5)6)57-44(72)36(23(7)59)58-37(65)24(47)10-8-9-15-46/h20-30,35-36,59H,8-19,46-47H2,1-7H3,(H2,48,60)(H2,49,61)(H2,50,62)(H,51,68)(H,52,69)(H,53,67)(H,54,66)(H,55,71)(H,56,70)(H,57,72)(H,58,65)(H,63,64)(H,73,74)/t23-,24+,25+,26+,27+,28+,29+,30+,35+,36+/m1/s1
InChIKeyZWMQPLOHUFKNPF-RQEVSVBXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Abecomotide (BPI-3016) for Diabetes Research: Compound Data, Procurement & Specifications


Abecomotide (CAS 907596-50-3), also known by its development code BPI-3016, is a long-acting recombinant human glucagon-like peptide-1 (GLP-1) analogue [1]. It is a 31-amino acid peptide (GLP-1 7-37) engineered for significantly extended pharmacokinetics and enhanced enzymatic stability, positioning it as a research candidate for once-weekly Type 2 diabetes mellitus (T2DM) therapy [1].

Why Abecomotide (BPI-3016) Cannot Be Substituted by Generic GLP-1 or Short-Acting Peptide Analogs


Generic substitution of GLP-1 receptor agonists is scientifically invalid due to the highly divergent structure-activity relationships (SAR) governing their function. Unlike native GLP-1 (half-life ~1-2 min) or short-acting synthetic analogs, Abecomotide (BPI-3016) incorporates specific structural modifications that confer both high DPP-IV enzymatic resistance and an extended in vivo half-life exceeding 95 hours in diabetic cynomolgus monkeys [1]. These engineering changes drastically alter pharmacokinetic (PK) and pharmacodynamic (PD) profiles, directly dictating dosing frequency, glucose-lowering durability, and potential off-target risks [1]. Consequently, substituting BPI-3016 with a generic alternative lacking this engineered backbone would invalidate preclinical models designed to evaluate once-weekly GLP-1 interventions.

Quantitative Differentiation Evidence for Abecomotide (BPI-3016) in GLP-1 Agonist Research


BPI-3016 Exhibits Engineered DPP-IV Resistance vs. Native GLP-1 Susceptibility

Abecomotide (BPI-3016) demonstrates significantly enhanced resistance to dipeptidyl peptidase-IV (DPP-IV) cleavage relative to native human GLP-1. While native GLP-1 is rapidly degraded in vitro, BPI-3016 retained approximately 98.97% of its intact form following DPP-IV incubation [1]. This is a direct result of intentional structural engineering of the GLP-1(7-37) backbone.

DPP-IV Resistance Peptide Stability Enzymatic Degradation

Receptor-Mediated cAMP Activation: Potency Comparison of BPI-3016 vs. Native GLP-1

BPI-3016 retains functional GLP-1 receptor (GLP-1R) activity, stimulating intracellular cyclic adenosine monophosphate (cAMP) production. The half-maximal effective concentration (EC50) for cAMP stimulation is 1.80 nM for BPI-3016, compared to an EC50 of 0.10 nM for native human GLP-1 [1]. While native GLP-1 is more potent in this acute in vitro setting, the engineered modification in BPI-3016 preserves sufficient receptor activation to drive glucose-dependent insulin secretion while conferring extreme in vivo stability.

cAMP Activation GLP-1R Agonism In Vitro Potency

In Vivo Pharmacokinetic Half-Life: BPI-3016 vs. Established GLP-1 Analog Benchmarks

The in vivo elimination half-life (t1/2) of BPI-3016 was measured at more than 95 hours (approximately 4 days) following a single subcutaneous dose in diabetic cynomolgus monkeys [1]. This is a class-level benchmark for long-acting GLP-1 agonists designed for once-weekly administration. In contrast, short-acting GLP-1 analogs (e.g., native GLP-1, exenatide BID) exhibit half-lives of minutes to 2.4 hours, and even once-daily agents (e.g., liraglutide) have reported half-lives of 11-15 hours [2].

Pharmacokinetics Half-Life Once-Weekly Dosing

In Vivo Glycemic Control Durability: Sustained Glucose Reduction Following Single BPI-3016 Dose

Consistent with its extended half-life, a single subcutaneous injection of BPI-3016 effectively reduced both fasting and post-prandial plasma glucose levels for a sustained period of up to one week in diabetic cynomolgus monkeys [1]. This durability of action differentiates it from shorter-acting agonists, which require daily or twice-daily administration to maintain equivalent glycemic control in preclinical models [1].

Glycemic Control In Vivo Efficacy Type 2 Diabetes Model

Metabolic Benefits: Body Weight and Body Fat Reduction After Chronic BPI-3016 Dosing

In a 7-week chronic dosing study in diabetic cynomolgus monkeys, once-weekly injection of BPI-3016 resulted in measurable reductions in body mass index (BMI) and total body fat [1]. While native GLP-1 and other GLP-1R agonists are known to suppress appetite and delay gastric emptying, this quantitative outcome confirms that the long-acting analogue BPI-3016 maintains these therapeutically relevant extra-pancreatic effects in a translationally relevant non-human primate model [1].

Body Weight Body Fat Metabolic Phenotype

Optimal Research Applications for Abecomotide (BPI-3016) Based on Quantitative Evidence


Preclinical Models of Once-Weekly GLP-1 Agonist Therapy

Given its confirmed half-life exceeding 95 hours in diabetic cynomolgus monkeys and its demonstrated ability to control fasting and post-prandial glucose for up to one week post-dose, BPI-3016 is the appropriate choice for researchers modeling once-weekly GLP-1 receptor agonist regimens. This is particularly relevant for chronic in vivo studies in db/db mice, ob/ob mice, or non-human primates where reduced injection frequency minimizes stress artifacts and improves animal welfare compliance [1].

Investigating DPP-IV-Resistant Peptide Backbones and Long-Acting SAR

Researchers focused on the structural biology of GLP-1 analogs or the structure-activity relationship (SAR) of peptide longevity should select BPI-3016. The compound's retention of 98.97% intact peptide following DPP-IV incubation makes it a valuable positive control or reference standard for developing novel DPP-IV-resistant peptides and evaluating the efficacy of peptide stability engineering strategies [1].

Translational Studies of Incretin Effect on Body Composition in Diabetic Models

BPI-3016 is indicated for metabolic studies requiring quantifiable changes in body composition over time. The 7-week dosing data in diabetic cynomolgus monkeys, which confirmed reductions in both BMI and body fat, positions this compound as a suitable tool for investigating the interplay between sustained GLP-1 receptor activation and long-term energy homeostasis in large animal models of T2DM [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Abecomotide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.